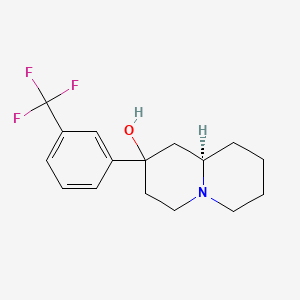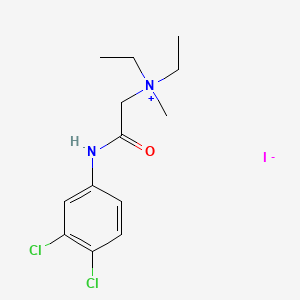
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of a positively charged nitrogen atom bonded to a (3,4-dichlorophenylcarbamoylmethyl) group, two ethyl groups, and a methyl group, with iodide as the counterion. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide typically involves the reaction of (3,4-dichlorophenylcarbamoylmethyl) chloride with diethylmethylamine in the presence of a suitable solvent, followed by the addition of iodide to form the final product. The reaction conditions often include:
Solvent: Common solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of antimicrobial activity and mechanisms of action.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants.
Mecanismo De Acción
The mechanism of action of (3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide involves its interaction with microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This results in the antimicrobial activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide is unique due to its specific chemical structure, which imparts distinct antimicrobial properties and makes it suitable for various applications. Its combination of a (3,4-dichlorophenylcarbamoylmethyl) group with diethylmethylammonium and iodide sets it apart from other quaternary ammonium compounds.
Propiedades
Número CAS |
73664-03-6 |
|---|---|
Fórmula molecular |
C13H19Cl2IN2O |
Peso molecular |
417.11 g/mol |
Nombre IUPAC |
[2-(3,4-dichloroanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H18Cl2N2O.HI/c1-4-17(3,5-2)9-13(18)16-10-6-7-11(14)12(15)8-10;/h6-8H,4-5,9H2,1-3H3;1H |
Clave InChI |
PMWGPTJXBOSKQA-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)Cl)Cl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



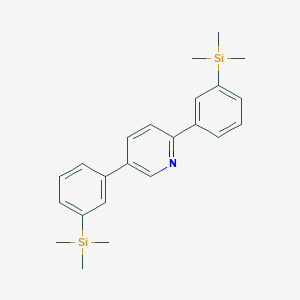

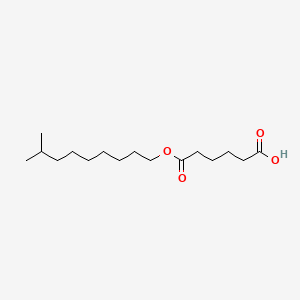
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)


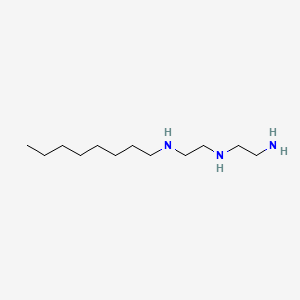
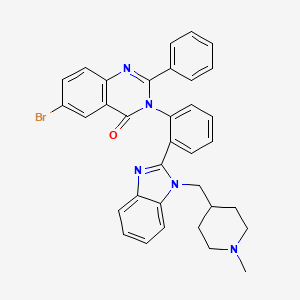
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)

